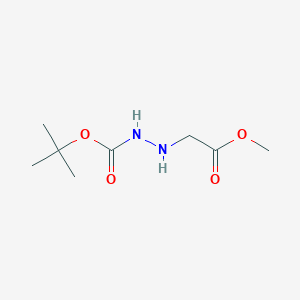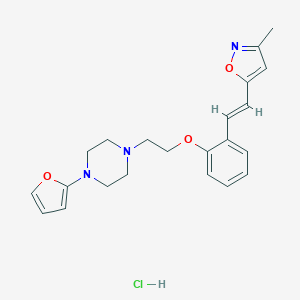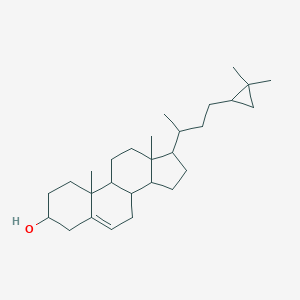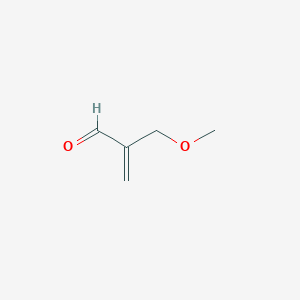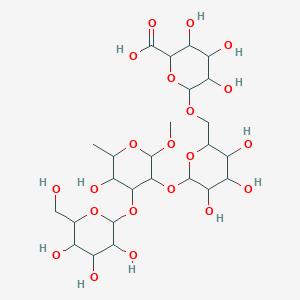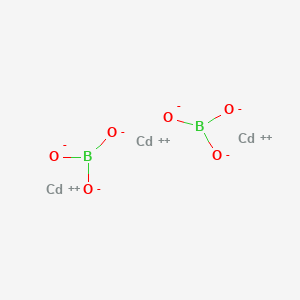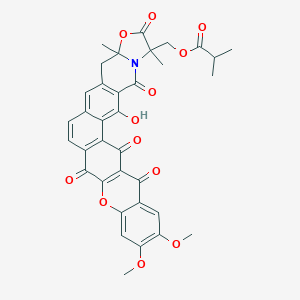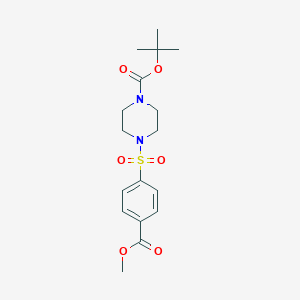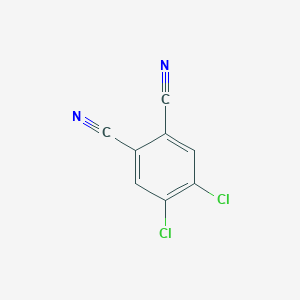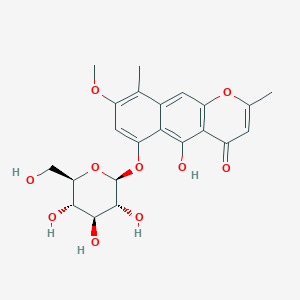
Quinquangulin-6-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinquangulin-6-glucoside is a naturally occurring compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the oak tree and the leaves of the tea plant. This compound has been studied extensively for its potential health benefits, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent.
Mécanisme D'action
Quinquangulin-6-glucoside works by inhibiting the activity of certain enzymes and signaling pathways in the body. This can help to reduce oxidative stress and inflammation, which are both factors that contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
Research has shown that quinquangulin-6-glucoside can have a range of biochemical and physiological effects on the body. These include reducing oxidative stress, reducing inflammation, improving insulin sensitivity, and promoting cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using quinquangulin-6-glucoside in lab experiments is that it is a naturally occurring compound, which means it is generally considered safe and non-toxic. Additionally, it has been extensively studied, which means there is a wealth of information available about its properties and potential health benefits. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
Orientations Futures
There are many potential future directions for research on quinquangulin-6-glucoside. One area of interest is its potential use as an anticancer agent. Research has shown that this compound has the ability to inhibit the growth and spread of cancer cells, which makes it a promising candidate for further study. Additionally, there is interest in exploring the potential of this compound as a treatment for various inflammatory conditions, such as arthritis and asthma. Finally, there is interest in studying the potential of quinquangulin-6-glucoside as a treatment for various metabolic disorders, such as diabetes and obesity.
Méthodes De Synthèse
Quinquangulin-6-glucoside can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract the compound from the plant material. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Applications De Recherche Scientifique
Quinquangulin-6-glucoside has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that this compound has antioxidant properties, which means it can help to protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Propriétés
Numéro CAS |
132922-82-8 |
|---|---|
Nom du produit |
Quinquangulin-6-glucoside |
Formule moléculaire |
C22H24O10 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5-hydroxy-8-methoxy-2,9-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-8-4-11(24)17-13(30-8)5-10-9(2)12(29-3)6-14(16(10)19(17)26)31-22-21(28)20(27)18(25)15(7-23)32-22/h4-6,15,18,20-23,25-28H,7H2,1-3H3/t15-,18-,20+,21-,22-/m1/s1 |
Clé InChI |
LMHFPNXXSGHPCH-BZGGIJSCSA-N |
SMILES isomérique |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)C |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
Autres numéros CAS |
132922-82-8 |
Synonymes |
QQG-GP quinquangulin-6-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



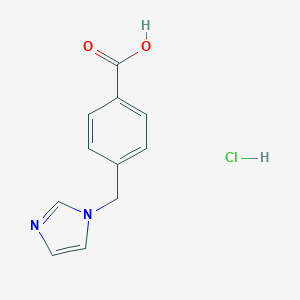
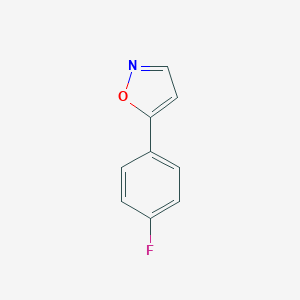
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
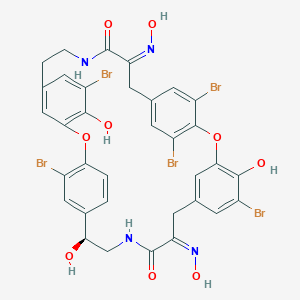
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
